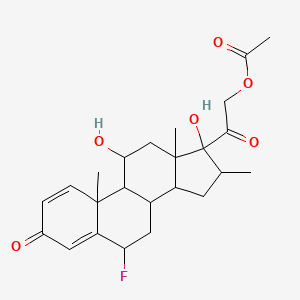
Simvastatin acyl-b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Simvastatin acyl-β-D-glucuronide is a metabolite formed from simvastatin, a widely used medication for lowering cholesterol levels. This compound acts as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, showcasing a potent inhibition constant (Ki) of 0.2 nM . The formation of this metabolite is part of the body’s process to metabolize and excrete simvastatin.
準備方法
Synthetic Routes and Reaction Conditions
Simvastatin acyl-β-D-glucuronide is synthesized through the glucuronidation of simvastatin acid. This process involves the conjugation of simvastatin acid with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes . The reaction typically occurs in liver microsomes and requires the presence of UDP-glucuronic acid as a cofactor .
Industrial Production Methods
Industrial production of simvastatin acyl-β-D-glucuronide follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors containing liver microsomes or recombinant UDP-glucuronosyltransferase enzymes to facilitate the glucuronidation reaction. The product is then purified using chromatographic techniques to ensure high purity and yield .
化学反応の分析
Types of Reactions
Simvastatin acyl-β-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze back to simvastatin acid and glucuronic acid under acidic or basic conditions.
Transacylation: This reaction involves the transfer of the acyl group to nucleophilic centers on macromolecules, such as proteins.
Cyclization: The compound can undergo spontaneous cyclization to form simvastatin lactone under physiological pH conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions.
Transacylation: Nucleophilic centers on macromolecules.
Cyclization: Physiological pH conditions.
Major Products Formed
Hydrolysis: Simvastatin acid and glucuronic acid.
Transacylation: Acylated proteins or other macromolecules.
Cyclization: Simvastatin lactone.
科学的研究の応用
Simvastatin acyl-β-D-glucuronide has several scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of simvastatin in humans and animals.
Toxicology: Investigating the potential toxic effects of acyl glucuronides and their role in drug-induced toxicities.
Drug Development: Understanding the metabolic pathways of simvastatin to improve drug design and efficacy.
Biochemistry: Exploring the interactions of acyl glucuronides with biological molecules, such as proteins and nucleic acids.
作用機序
Simvastatin acyl-β-D-glucuronide exerts its effects by competitively inhibiting 3-hydroxy-3-methylglutaryl coenzyme A reductase, the enzyme responsible for the rate-limiting step in cholesterol biosynthesis . This inhibition leads to a reduction in intracellular cholesterol levels, which in turn induces the expression of low-density lipoprotein receptors and increases the uptake of low-density lipoprotein from the blood . The compound also affects the intracellular pool of isoprenoids, providing additional pleiotropic effects, such as anti-inflammatory and antioxidant activities .
類似化合物との比較
Similar Compounds
- Atorvastatin acyl-β-D-glucuronide
- Cerivastatin acyl-β-D-glucuronide
Uniqueness
Simvastatin acyl-β-D-glucuronide is unique due to its specific inhibition constant and the rate at which it undergoes glucuronidation and lactonization compared to other statins . The compound’s formation and subsequent reactions are influenced by the steric and electronic environment of the ester linkage to the sugar, making it distinct from other acyl glucuronides .
特性
分子式 |
C31H48O12 |
|---|---|
分子量 |
612.7 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24-,25-,26+,27-,29+/m0/s1 |
InChIキー |
PBLYTKVVBICSHZ-DBGCAFMXSA-N |
異性体SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O)C |
正規SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


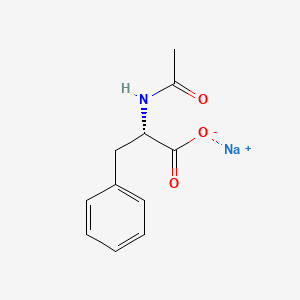
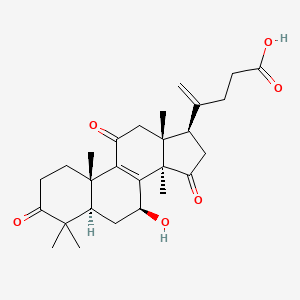

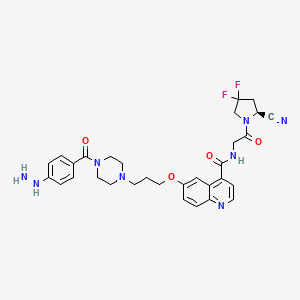
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)
![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

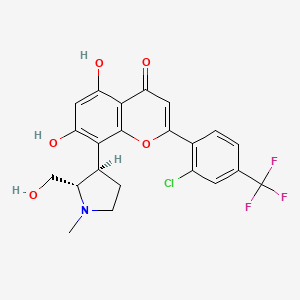

![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)


